3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide
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Overview
Description
3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethylbenzothiazole, phenylhydrazine, and cyclohexanone, among others. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent product quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2(3H)-benzothiazolone: This compound shares the benzothiazole ring but differs in its overall structure and properties.
3-Phenyl-2(3H)-benzothiazolone: Another benzothiazole derivative with distinct chemical and biological characteristics.
3-Benzyl-3H-benzoxazol-2-one: A related compound with a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide is unique due to its combination of benzothiazole, pyrazole, and cyclohexene rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H26N4O2S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C27H26N4O2S/c1-3-30-22-11-7-8-12-23(22)34-24(30)15-18-13-19(16-20(14-18)26(28)32)25-17(2)29-31(27(25)33)21-9-5-4-6-10-21/h4-13,15,20H,3,14,16H2,1-2H3,(H2,28,32)/b24-15-,25-19+ |
InChI Key |
GUIIERPBEPOMTB-FZUHJVGJSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\4/C(=NN(C4=O)C5=CC=CC=C5)C)/CC(C3)C(=O)N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=C4C(=NN(C4=O)C5=CC=CC=C5)C)CC(C3)C(=O)N |
Origin of Product |
United States |
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